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Executive Summary
The integrity of the genome is under constant assault from both endogenous and exogenous

sources of DNA damage. To counteract these threats, cells have evolved a complex network of

DNA damage repair (DDR) pathways. A growing body of evidence highlights the critical role of

epigenetic regulators in orchestrating these repair processes. This technical guide focuses on

the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like), the sole enzyme

responsible for methylating histone H3 at lysine 79 (H3K79). Initially recognized for its role in

transcriptional regulation, DOT1L is now understood to be a key player in the DNA damage

response, particularly in the repair of DNA double-strand breaks (DSBs). This document

provides an in-depth examination of the molecular mechanisms through which DOT1L

influences DDR pathway choice, facilitates the recruitment of key repair factors, and presents a

potential target for novel cancer therapeutics.

Introduction to DOT1L
DOT1L is a unique histone methyltransferase as it does not contain the canonical SET domain

found in most other histone lysine methyltransferases.[1] It catalyzes the mono-, di-, and tri-

methylation of H3K79, a residue located on the globular domain of histone H3.[2] This

modification, particularly H3K79 dimethylation (H3K79me2), is generally associated with

actively transcribed chromatin.[3] However, its function extends beyond transcription, playing a
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crucial role in cell cycle regulation, embryonic development, and, critically, in maintaining

genomic stability by participating in DNA repair.[4][5]

DOT1L's Core Function in Double-Strand Break
Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells primarily

utilize two major pathways for their repair: the error-prone Non-Homologous End Joining

(NHEJ) and the high-fidelity Homologous Recombination (HR).[6] DOT1L and its catalytic

activity have been shown to be pivotal in influencing the choice and efficiency of these

pathways, with a predominant role in promoting HR.

Promotion of Homologous Recombination (HR)
Multiple studies have demonstrated that DOT1L is required for efficient HR-mediated repair.[7]

Depletion of DOT1L or inhibition of its methyltransferase activity leads to a significant reduction

in HR efficiency.[6] This function is critical for cell survival following treatment with DNA

damaging agents, particularly those that induce DSBs repaired by HR, such as ionizing

radiation and certain chemotherapeutics.[7] Consequently, loss of DOT1L function sensitizes

cancer cells to these agents and to PARP inhibitors, which are particularly effective in HR-

deficient cells.[7]

The mechanism behind DOT1L's role in HR involves creating a chromatin environment

conducive to repair factor recruitment and function. Loss of DOT1L leads to increased DNA end

resection, generating long single-stranded DNA (ssDNA) overhangs, which, while a

prerequisite for HR, can be detrimental if not properly regulated, ultimately decreasing the

efficiency of repair.[6]

Crosstalk with Non-Homologous End Joining (NHEJ)
While DOT1L's primary role appears to be in promoting HR, its depletion does not seem to

significantly affect the core NHEJ pathway.[6] However, there is evidence that in the absence of

functional DOT1L, cells may preferentially utilize alternative, more error-prone repair pathways.

[6] This shift can contribute to the genomic instability observed in cells with compromised

DOT1L activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.biorxiv.org/content/10.1101/2021.10.21.465349v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/22373577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6323691/
https://pubmed.ncbi.nlm.nih.gov/30616689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6323691/
https://pubmed.ncbi.nlm.nih.gov/30616689/
https://pubmed.ncbi.nlm.nih.gov/30616689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6323691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6323691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6323691/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Signaling Pathways Involving DOT1L in DDR
DOT1L's function in DDR is mediated through its interaction with and regulation of key DNA

damage sensor and repair proteins. Two major axes of DOT1L signaling have been elucidated:

the 53BP1 pathway and the BRCA1-RAP80 pathway.

The DOT1L-53BP1 Axis
Tumor suppressor p53-binding protein 1 (53BP1) is a crucial factor in the DNA damage

response that promotes NHEJ and protects DNA ends from excessive resection. The

recruitment of 53BP1 to DSB sites is a complex, multi-layered process involving the recognition

of specific histone marks. DOT1L-mediated H3K79me2 has been identified as a key histone

modification that facilitates the recruitment of 53BP1.[5]

The tandem Tudor domain of 53BP1 can recognize and bind to dimethylated H3K79, helping to

anchor 53BP1 at the site of damage.[8] This interaction is particularly important during the G1

and G2 phases of the cell cycle.[5] The molecular chaperone Bat3 has been shown to facilitate

the interaction between DOT1L and histone H3, thereby promoting H3K79 dimethylation and

subsequent 53BP1 foci formation.[5]
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Caption: The DOT1L-53BP1 signaling pathway in response to DNA double-strand breaks.
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It is important to note that some studies, particularly in chicken DT40 cells, have shown that

53BP1 recruitment is not compromised in the complete absence of DOT1L, suggesting that

other histone marks, like H4K20me2, may play a more dominant or redundant role in 53BP1

recruitment in certain contexts.[8]

The ATM-DOT1L-RAP80-BRCA1 Axis
A more recently discovered pathway highlights a non-histone-centric role for DOT1L in

promoting HR. This pathway is critical for the recruitment of the BRCA1-A complex to DSB

sites.[9] BRCA1 is a central player in HR, and its localization to damaged chromatin is tightly

regulated.

In response to DNA damage, the ATM kinase is activated and mediates the recruitment of

DOT1L to the chromatin surrounding the break.[10] DOT1L then directly interacts with and

methylates RAP80, a key component of the BRCA1-A complex.[9] This methylation of RAP80

is essential for its binding to ubiquitinated histone H2A at the damage site.[10] The successful

binding of methylated RAP80 to ubiquitin chains subsequently triggers the recruitment of the

entire BRCA1-A complex, enabling HR-mediated repair to proceed.[9] Inhibition of DOT1L

prevents RAP80 methylation, which in turn impairs BRCA1 recruitment and sensitizes cells to

radiation.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3044716/
https://pubmed.ncbi.nlm.nih.gov/39172790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11580024/
https://pubmed.ncbi.nlm.nih.gov/39172790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11580024/
https://pubmed.ncbi.nlm.nih.gov/39172790/
https://pubmed.ncbi.nlm.nih.gov/39172790/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Damaged Chromatin

DNA Double-Strand
Break

ATM Kinase

Activation

DOT1L

Recruitment

RAP80

Methylates

Methylated RAP80

Ubiquitinated H2A

Binds

BRCA1-A Complex

Recruitment

Homologous
Recombination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Plate HeLa cells
with DR-GFP reporter

Transfect with
control or DOT1L siRNA

Incubate for 48 hours

Transfect with
I-SceI expression vector

to induce DSB

Incubate for 48 hours

Harvest cells and analyze
GFP+ population by

Flow Cytometry

End: Quantify HR efficiency

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12424256?utm_src=pdf-body-img
https://www.benchchem.com/product/b12424256?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pnas.org [pnas.org]

2. DSpace [researchrepository.universityofgalway.ie]

3. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively
Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

4. biorxiv.org [biorxiv.org]

5. Bat3 facilitates H3K79 dimethylation by DOT1L and promotes DNA damage-induced
53BP1 foci at G1/G2 cell-cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA
repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

7. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA
repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Regulation of the DNA Damage Response and Gene Expression by the Dot1L Histone
Methyltransferase and the 53Bp1 Tumour Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

9. DOT1L-mediated RAP80 methylation promotes BRCA1 recruitment to elicit DNA repair -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of DOT1L in DNA Damage Repair: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12424256#the-role-of-dot1l-in-dna-damage-repair-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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